molecular formula C17H18N2O3S B6511524 4-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 921916-17-8

4-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No. B6511524
CAS RN: 921916-17-8
M. Wt: 330.4 g/mol
InChI Key: NZGGWNWYJCMHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide” is a chemical compound with the molecular formula C20H24N2O3S . It belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction . The reaction was investigated with different catalyst loading of 15, 20 and 25 mol % .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a tetrahydroquinoline ring attached to a benzene ring via a sulfonamide linkage . The tetrahydroquinoline ring is substituted at the 2-position with an oxo group and at the 6-position with an ethyl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 372.49 . It has 6 hydrogen bond acceptors and 1 hydrogen bond donor . It has a partition coefficient (logP) of 4.516 and a distribution coefficient (logD) of 4.485 . Its water solubility (LogSw) is -4.22 . It has a polar surface area of 56.518 . It has no chiral centers and 35% of its carbon bonding is sp3 .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Antiviral Activity

Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-Inflammatory Activity

Indole derivatives also possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have shown promise in the treatment of cancer . Their ability to bind with high affinity to multiple receptors makes them potentially useful in developing new anticancer drugs .

Anti-HIV Activity

Indole derivatives have been studied for their potential anti-HIV activity . This could make them a valuable tool in the fight against HIV/AIDS.

Antioxidant Activity

Indole derivatives have demonstrated antioxidant properties . This could make them useful in the treatment of conditions associated with oxidative stress.

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity . This could make them useful in the treatment of various bacterial and fungal infections.

Antidiabetic Activity

Indole derivatives have been studied for their potential antidiabetic activity . This could make them a valuable tool in the management of diabetes.

properties

IUPAC Name

4-ethyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-2-12-3-7-15(8-4-12)23(21,22)19-14-6-9-16-13(11-14)5-10-17(20)18-16/h3-4,6-9,11,19H,2,5,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGGWNWYJCMHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

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